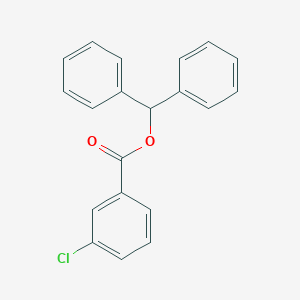

Benzhydryl 3-chlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H15ClO2 |

|---|---|

Molecular Weight |

322.8 g/mol |

IUPAC Name |

benzhydryl 3-chlorobenzoate |

InChI |

InChI=1S/C20H15ClO2/c21-18-13-7-12-17(14-18)20(22)23-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H |

InChI Key |

BDCCCDAIAJCYRE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzhydryl 3 Chlorobenzoate

Esterification Reactions: Catalytic and Stoichiometric Approaches

Esterification, the formation of an ester from a carboxylic acid and an alcohol, remains a cornerstone of organic synthesis. For a sterically hindered secondary alcohol like benzhydrol, direct esterification requires optimized conditions to overcome kinetic barriers.

Modified Fischer Esterification Protocols for Benzhydryl Esters

The Fischer-Speier esterification is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol. numberanalytics.commdpi.com It is an equilibrium-driven process, and for substrates like benzhydrol and 3-chlorobenzoic acid, modifications are essential to drive the reaction to completion. masterorganicchemistry.com

The primary challenge is the reversible nature of the reaction. masterorganicchemistry.comoperachem.com To favor the formation of Benzhydryl 3-chlorobenzoate (B1228886), the equilibrium must be shifted to the product side. Common strategies include:

Water Removal : The water formed as a byproduct can be removed from the reaction mixture. A common laboratory and industrial technique involves azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene. masterorganicchemistry.comoperachem.comtcichemicals.com This physically removes a product, compelling the system to produce more, according to Le Chatelier's principle.

Excess Reagent : Using a large excess of one of the reactants, typically the less expensive one, can also shift the equilibrium. cerritos.edutamu.edu In the synthesis of benzhydryl esters, using an excess of the carboxylic acid or the alcohol can be effective, though this may complicate purification. tamu.edu

Catalyst Choice : Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are typical catalysts. operachem.comtcichemicals.com They work by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases its electrophilicity and facilitates the nucleophilic attack by the alcohol. numberanalytics.comjkchemical.com For hindered substrates, the choice and concentration of the catalyst are critical to balance reaction rate with potential side reactions like dehydration of the secondary alcohol.

Isotopic labeling experiments have confirmed the mechanism, showing that the alcohol's oxygen atom is incorporated into the ester, while the water molecule is formed from the carboxylic acid's hydroxyl group and a proton from the alcohol. libretexts.org

Table 1: Key Parameters in Modified Fischer Esterification

| Parameter | Strategy | Rationale |

| Equilibrium Control | Removal of water (e.g., Dean-Stark trap) | Shifts equilibrium towards product formation (Le Chatelier's Principle). masterorganicchemistry.com |

| Reactant Concentration | Use of excess alcohol or carboxylic acid | Increases the probability of the desired reaction occurring. tamu.edu |

| Catalysis | Strong acid catalyst (H₂SO₄, PTSA) | Protonates the carboxylic acid, activating it for nucleophilic attack. numberanalytics.comjkchemical.com |

Coupling Reagent-Mediated Syntheses (e.g., Carbodiimides, Phosphonium (B103445) Salts)

To circumvent the harsh conditions (high temperatures and strong acids) of Fischer esterification, various coupling reagents have been developed. These reagents activate the carboxylic acid under milder conditions, facilitating its reaction with the alcohol.

Carbodiimide-Based Methods: The Steglich esterification is a prominent example, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

The mechanism involves the following steps:

The carboxylic acid (3-chlorobenzoic acid) adds to the DCC, forming a highly reactive O-acylisourea intermediate.

DMAP, a superior acyl transfer agent, reacts with this intermediate to form a reactive acylpyridinium salt.

The alcohol (benzhydrol) then attacks the acylpyridinium salt, yielding the ester (Benzhydryl 3-chlorobenzoate) and regenerating DMAP.

The DCC is consumed, forming the insoluble N,N'-dicyclohexylurea (DCU), which can be removed by filtration.

This method is advantageous for sensitive substrates as it proceeds at room temperature and avoids strong acids. wikipedia.org The use of EDC is often preferred in modern synthesis as its urea (B33335) byproduct is water-soluble, simplifying purification. chemistrysteps.comchemspider.com

Phosphonium and Phosphine-Based Methods: Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues (PyBOP, HBTU), are highly effective coupling reagents, particularly in peptide synthesis, but are also applicable to general esterification. peptide.com They activate the carboxylic acid to form a reactive oxyphosphonium species, which is then readily attacked by the alcohol.

Another established method involves a combination of triphenylphosphine (B44618) (PPh₃) and an activating agent. A system using PPh₃ and N-chlorobenzotriazole (NCBT) has been shown to be effective for the direct and rapid synthesis of various esters under mild conditions. researchgate.netscielo.br More recently, a novel process using triphenylphosphine oxide (TPPO) with oxalyl chloride has been developed, providing excellent yields for the esterification of various alcohols and carboxylic acids. nih.gov This system likely proceeds through the formation of a reactive phosphonium intermediate. nih.gov

Table 2: Comparison of Common Coupling Reagents for Esterification

| Reagent Class | Example(s) | Key Features | Byproduct |

| Carbodiimides | DCC, EDC | Mild conditions (room temp.); often requires a catalyst (e.g., DMAP). wikipedia.orgchemistrysteps.com | Insoluble (DCU) or water-soluble urea. |

| Phosphonium Salts | BOP, PyBOP, HBTU | High reactivity; low racemization for chiral acids. peptide.com | Phosphoramide derivatives. |

| Phosphine-Based | PPh₃/NCBT, TPPO/(COCl)₂ | Rapid reactions under neutral conditions. scielo.brnih.gov | Triphenylphosphine oxide. |

Transesterification Strategies and Reaction Optimization

Transesterification is an alternative equilibrium process where an ester reacts with an alcohol to exchange its alkoxy group. To synthesize this compound, one could react a simple ester like methyl 3-chlorobenzoate with benzhydrol. acs.orgnih.gov

The reaction is typically catalyzed by either an acid or a base. To drive the reaction forward, the alcohol generated as a byproduct (in this case, methanol) is usually removed by distillation, as it is often the most volatile component. liverpool.ac.uk

Optimization of transesterification involves several factors:

Catalyst : Both acid catalysts (H₂SO₄, PTSA) and base catalysts (e.g., sodium methoxide) can be used. The choice depends on the substrate's stability. For some applications, organometallic catalysts or enzymes (lipases) are employed to achieve higher selectivity under milder conditions. acs.org

Temperature and Pressure : Reaction conditions are manipulated to facilitate the removal of the alcohol byproduct. This might involve heating the mixture to a temperature above the boiling point of the displaced alcohol while maintaining the other components in the liquid phase, sometimes under reduced pressure.

Reactant Ratio : Using an excess of the higher-boiling alcohol (benzhydrol) can help shift the equilibrium towards the desired product.

While efficient for some systems, transesterification with a bulky secondary alcohol like benzhydrol can be slow and may require more forcing conditions compared to primary alcohols.

Alternative Synthetic Routes Utilizing Benzhydryl and 3-Chlorobenzoate Precursors

Beyond direct esterification, alternative pathways starting from different precursors of the benzhydryl or 3-chlorobenzoate moiety offer strategic advantages, such as avoiding the direct use of the less reactive benzhydrol.

Nucleophilic Substitution and Derivatization from Halides

This approach treats the ester formation as a nucleophilic substitution reaction, a strategy analogous to the Williamson ether synthesis. jkchemical.com The reaction involves a nucleophile, the 3-chlorobenzoate anion, and an electrophile, a benzhydryl derivative with a good leaving group, such as benzhydryl bromide or chloride.

The 3-chlorobenzoate anion is typically generated in situ by reacting 3-chlorobenzoic acid with a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). gla.ac.uk The resulting carboxylate salt then displaces the halide from the benzhydryl electrophile.

The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway. The benzhydryl cation is relatively stable due to resonance stabilization by the two phenyl rings, which favors an Sₙ1 pathway. However, the carboxylate anion is a reasonably good nucleophile, so an Sₙ2 pathway is also possible. The choice of solvent is crucial; polar aprotic solvents like DMF or acetone (B3395972) are commonly used to dissolve the carboxylate salt and promote the substitution. gla.ac.uk This method is often highly efficient and avoids the generation of water, thus circumventing the equilibrium limitations of Fischer esterification. operachem.com

Table 3: Components for Nucleophilic Substitution Route

| Component | Example | Role |

| Nucleophile | Sodium 3-chlorobenzoate | Attacks the electrophilic carbon. |

| Electrophile | Benzhydryl bromide | Provides the benzhydryl group and a leaving group. |

| Base | Potassium Carbonate | Deprotonates the carboxylic acid. gla.ac.uk |

| Solvent | Acetone, DMF | Solvates ions and facilitates the reaction. gla.ac.uk |

Oxidative Esterification and Functionalization of C-H Bonds

Modern synthetic chemistry increasingly focuses on methods that form bonds directly from C-H bonds, as this reduces the number of synthetic steps required for pre-functionalization. Oxidative esterification allows for the direct synthesis of this compound from diphenylmethane (B89790) and 3-chlorobenzoic acid. mdpi.com

These reactions typically involve a metal catalyst and a stoichiometric oxidant. A general scheme involves the reaction of diphenylmethane with a carboxylic acid in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org For instance, a metal-free system using an iodine-based catalyst and an oxidant has been shown to facilitate the oxidative C-H/O-H coupling of diarylmethanes with carboxylic acids, producing benzhydryl esters in good yields. mdpi.com

Key advantages of this approach include:

Atom Economy : It utilizes readily available hydrocarbon precursors directly.

Step Economy : It avoids the separate steps of converting diphenylmethane to benzhydrol or a benzhydryl halide. ua.es

Research in this area has explored various catalytic systems, including those based on titanium, copper, and iodine, to achieve high efficiency and selectivity. mdpi.comrsc.orggoogleapis.com For example, a titanium superoxide (B77818) catalyst has demonstrated effectiveness in the oxidative esterification of aldehydes with alkylarenes, a related transformation that highlights the potential of such oxidative strategies. rsc.org This frontier of C-H functionalization represents a powerful and efficient future for constructing complex molecules like this compound.

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional esterification methods often rely on large volumes of volatile and potentially toxic organic solvents. Modern approaches to the synthesis of benzhydryl esters, which can be applied to this compound, are increasingly moving towards solvent-free or "neat" conditions. These methods not only reduce the environmental impact associated with solvent use and disposal but can also lead to higher reaction rates and yields due to increased reactant concentration.

One such approach involves the use of solid-supported catalysts under solvent-free conditions. For instance, multicomponent reactions using sulfated polyborate as a catalyst have been successful in the synthesis of related compounds under solvent-free conditions at elevated temperatures. acs.org This catalyst is prepared through the dehydration of boric acid followed by sulfonation and has the advantage of being reusable for multiple reaction cycles without significant loss of activity. acs.org Another example is the use of nano-SiO₂-H₃BO₃ as a reusable catalyst for similar transformations, also under solvent-free conditions. acs.org

The use of aqueous media is another cornerstone of green chemistry. While organic substrates may have limited solubility, the use of water as a solvent eliminates the need for hazardous organic solvents. rsc.org Research on the synthesis of related benzhydryl compounds has shown that water can play a crucial role in the catalytic system, with some reactions failing to proceed in organic solvents. rsc.org Photocatalytic methods also present a green alternative, utilizing light energy to drive reactions and often employing environmentally friendly oxidants like oxygen. patsnap.com For example, the photocatalytic oxidation of diphenylmethane to a diphenylmethanol (B121723) ester has been achieved using oxygen as the oxidant at room temperature, thereby saving energy compared to traditional heating methods. patsnap.com

Iron catalysis in green, recyclable solvents like propylene (B89431) carbonate also represents a significant advancement. acs.org Iron is an abundant and non-toxic metal, making it an attractive alternative to precious metal catalysts. acs.org Both iron(III) chloride and iron(II) chloride have been effectively used as catalysts for the synthesis of ethers from benzylic alcohols in propylene carbonate, a solvent known for its low toxicity and recyclability. acs.org

The following table summarizes various environmentally benign conditions that could be adapted for the synthesis of this compound.

Table 1: Environmentally Benign Reaction Conditions for Benzhydryl Ester Synthesis

| Catalyst System | Solvent | Conditions | Key Advantages |

|---|---|---|---|

| Sulfated Polyborate | Solvent-free | 100°C | Reusable catalyst, high yields, aqueous work-up. acs.org |

| Nano-SiO₂-H₃BO₃ | Solvent-free | - | Reusable catalyst, efficient. acs.org |

| Pd₂(dba)₃ | Water | 120°C | Use of non-toxic solvent, high yields. rsc.org |

| DDQ/TBN (photocatalytic) | 1,2-dichloroethane | Room temperature, blue LED | Energy-efficient, uses oxygen as oxidant. patsnap.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. The direct condensation of a carboxylic acid and an alcohol is a classic example of a reaction with less than perfect atom economy, as it produces water as a byproduct. scielo.br

In the synthesis of this compound, the primary reaction is the esterification of 3-chlorobenzoic acid with diphenylmethanol.

Reaction: 3-chlorobenzoic acid + diphenylmethanol → this compound + water

Modern catalytic approaches aim to improve reaction efficiency and, consequently, the practical atom economy. For instance, metal-free oxidative esterification of the benzyl (B1604629) C-H bond represents a highly atom-economical route, as it directly functionalizes the C-H bond without the need for pre-functionalized starting materials. nih.gov While not yet specifically reported for this compound, this strategy has been successfully applied to a range of other benzhydryl esters. nih.gov

The following table provides a comparative overview of different synthetic strategies and their implications for reaction efficiency in the context of ester synthesis.

By focusing on solvent-free conditions, employing reusable and non-toxic catalysts, and designing synthetic routes that maximize the incorporation of reactant atoms into the final product, the synthesis of this compound can be aligned with the principles of green chemistry, paving the way for more sustainable chemical production.

Spectroscopic and Advanced Structural Elucidation of Benzhydryl 3 Chlorobenzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. The analysis of Benzhydryl 3-chlorobenzoate (B1228886) involves a suite of NMR experiments to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of Benzhydryl 3-chlorobenzoate is predicted to exhibit distinct signals corresponding to the three main structural components: the 3-chlorobenzoyl group, the two phenyl rings of the benzhydryl group, and the single methine proton.

The protons on the 3-chlorobenzoyl ring are expected to show a complex splitting pattern due to their meta and ortho couplings. Based on data from analogous compounds like phenyl 3-chlorobenzoate and benzyl (B1604629) 3-bromobenzoate, the chemical shifts can be reliably predicted. rsc.orgrsc.org The proton at position 2' (H-2') is anticipated to appear as a triplet or a narrow multiplet around δ 8.19 ppm. The proton at H-6' is expected to be a doublet of doublets around δ 8.09 ppm. The proton at H-4' should appear as a doublet of doublets around δ 7.63 ppm, while the proton at H-5' is predicted to be a triplet around δ 7.47 ppm. rsc.org

The ten protons of the two equivalent phenyl rings on the benzhydryl moiety are expected to appear as a complex, overlapping multiplet in the aromatic region, typically between δ 7.20 and 7.50 ppm. The single benzhydryl methine proton (-O-CH(Ph)₂) is a key structural marker and is expected to produce a sharp singlet around δ 6.9-7.1 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen and two phenyl rings.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2' | ~8.19 | t | ~1.7 |

| H-6' | ~8.09 | ddd | J ≈ 7.8, 1.6, 1.1 |

| H-4' | ~7.63 | ddd | J ≈ 8.0, 2.0, 1.1 |

| H-5' | ~7.47 | t | ~7.9 |

| -CH(Ph)₂ (10H) | 7.20 - 7.50 | m | - |

Note: The data presented are predicted based on spectral information from structurally similar compounds. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, signals are expected for the ester carbonyl, the benzhydryl methine, and the various aromatic carbons. Based on data for 3-chlorobenzoic acid and related esters, the carbonyl carbon (C=O) is predicted to resonate around δ 164-165 ppm. rsc.orgrsc.org The methine carbon of the benzhydryl group (-O-C H(Ph)₂) is expected at approximately δ 78-80 ppm.

The aromatic region will contain signals for the remaining 18 carbons. The carbons of the 3-chlorobenzoyl ring can be assigned based on known substituent effects and data from 3-chlorobenzoic acid. rsc.org The carbon bearing the chlorine atom (C-3') is expected around δ 134.8 ppm, while the ipso-carbon of the ester group (C-1') is predicted to be near δ 131.5 ppm. The two phenyl rings of the benzhydryl group will show three signals: one for the ipso-carbons, and two for the ortho/meta and para carbons, respectively.

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between carbon types. clockss.orghmdb.ca In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) carbons appear as signals with opposite phase to methyl (CH₃) and methine (CH) carbons. clockss.orghmdb.ca For this compound, the C=O, C-1', C-3', and the two ipso-carbons of the benzhydryl phenyl rings would be identified as quaternary. All other aromatic carbons and the benzhydryl methine carbon would be identified as CH groups.

Table 2: Predicted ¹³C NMR Data and APT/DEPT Analysis for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT/APT) |

|---|---|---|

| C=O | ~164.5 | C |

| C-1'' (ipso, benzhydryl) | ~140.5 | C |

| C-3' (C-Cl) | ~134.8 | C |

| C-5' | ~133.2 | CH |

| C-1' (ipso, benzoate) | ~131.5 | C |

| C-6' | ~129.9 | CH |

| C-2' | ~129.8 | CH |

| C-2''/C-6'' (ortho, benzhydryl) | ~128.8 | CH |

| C-3''/C-5'' (meta, benzhydryl) | ~128.5 | CH |

| C-4'' (para, benzhydryl) | ~128.0 | CH |

| C-4' | ~127.9 | CH |

Note: The data presented are predicted based on spectral information from structurally similar compounds.

Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. scielo.br It would clearly show the correlations between the adjacent protons on the 3-chlorobenzoyl ring (e.g., H-4' with H-5', and H-5' with H-6'), confirming their relative positions. Similarly, it would show the correlations within the two phenyl rings of the benzhydryl group. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. scielo.brchemicalbook.com An HSQC spectrum would be used to definitively link the proton assignments from Table 1 to the carbon assignments in Table 2 for all CH groups.

A correlation from the benzhydryl methine proton (~δ 7.05 ppm) to the ester carbonyl carbon (~δ 164.5 ppm), which unambiguously confirms the ester linkage.

Correlations from the benzhydryl methine proton to the ipso-carbons (C-1'') of its attached phenyl rings.

Correlations from the protons on the 3-chlorobenzoyl ring (e.g., H-2' and H-6') to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this molecule, NOESY could show through-space correlations between the benzhydryl methine proton and the ortho-protons (H-2''/H-6'') of its two phenyl rings, providing insight into the molecule's preferred conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the various bond stretching and bending modes within a molecule, providing a characteristic fingerprint.

The most prominent feature in the IR spectrum of an ester is the strong absorption band due to the carbonyl (C=O) group stretching vibration. tandfonline.com For aromatic esters like this compound, this band is typically observed in the range of 1730-1715 cm⁻¹. chemicalbook.comresearchgate.net Based on data for the closely related Benzhydryl 4-nitrobenzoate, which shows a C=O stretch at 1721 cm⁻¹, a similar value is expected for this compound. scielo.br

The ester linkage is also characterized by two C-O stretching vibrations. These typically appear as strong bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. chemicalbook.comresearchgate.net One band corresponds to the C(=O)-O stretch and the other to the O-C(H) stretch. For Benzhydryl 4-nitrobenzoate, a strong C-O stretch is observed at 1280 cm⁻¹, a region where a prominent band for this compound would also be anticipated. scielo.br

The IR and Raman spectra will also display characteristic bands for the aromatic and aliphatic portions of the molecule.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The single aliphatic C-H stretch of the benzhydryl methine group is expected to be a weaker band in the 3000-2850 cm⁻¹ region. chemicalbook.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the three aromatic rings will give rise to several medium-intensity bands in the 1620-1450 cm⁻¹ region. chemicalbook.com

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong signals. core.ac.ukku.edu The combination of IR and Raman data provides a complete picture of the vibrational modes of this compound, complementing the structural information obtained from NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior to confirm its structure. For this compound, techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) provide complementary information.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Mechanisms

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, leading to extensive and reproducible fragmentation. metwarebio.com This process provides a detailed "fingerprint" of a molecule's structure. In contrast, Electrospray Ionization (ESI) is a soft ionization method ideal for generating intact molecular ions, often as protonated molecules [M+H]⁺, with minimal fragmentation. metwarebio.comchemrxiv.org This is particularly useful for confirming the molecular weight and for subsequent tandem mass spectrometry experiments.

For this compound, the fragmentation patterns under EI are predictable based on its constituent functional groups—an ester linkage, a benzhydryl group, and a chlorophenyl ring. The primary fragmentation events are driven by the stability of the resulting fragments. Key fragmentation pathways include:

Alpha-cleavage: The most characteristic fragmentation involves the cleavage of the C-O bond of the ester, leading to the formation of a stable benzhydrylium cation. This fragment is particularly stable due to the delocalization of the positive charge across two phenyl rings.

Acylium Ion Formation: Cleavage can also occur at the other side of the ester oxygen, resulting in the formation of the 3-chlorobenzoyl acylium ion. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic pair of peaks separated by two mass units for this fragment.

Rearrangements: In some cases, rearrangements like the McLafferty rearrangement can occur, although they are less dominant for this structure compared to simple bond cleavages. nih.gov

Under ESI conditions, the protonated molecular ion [C₂₀H₁₅ClO₂ + H]⁺ would be the predominant species. The gentle nature of ESI preserves this ion for further analysis. chemrxiv.org

The table below outlines the major fragments anticipated for this compound in mass spectrometry.

| Fragment Name | Structure | Predicted m/z | Notes |

|---|---|---|---|

| Benzhydrylium Cation | [C₁₃H₁₁]⁺ | 167.086 | A highly stable carbocation, often the base peak in EI-MS for benzhydryl-containing compounds. chemrxiv.org |

| 3-Chlorobenzoyl Cation | [C₇H₄ClO]⁺ | 139.000 / 141.000 | An acylium ion showing the characteristic 3:1 isotopic pattern for chlorine. |

| Phenyl Cation | [C₆H₅]⁺ | 77.039 | Results from further fragmentation of the benzhydrylium cation. |

| Protonated Molecular Ion | [C₂₀H₁₅ClO₂ + H]⁺ | 323.081 / 325.078 | The primary ion observed under soft ionization conditions like ESI. |

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Subunits

Tandem Mass Spectrometry (MS/MS) is a powerful tool for confirming the structure of ions observed in a primary mass spectrum. google.com In an MS/MS experiment, a specific precursor ion is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, providing definitive structural information.

For this compound, an MS/MS experiment would typically start by isolating the protonated molecular ion ([M+H]⁺ at m/z 323/325) generated via ESI. Subjecting this ion to CID would induce fragmentation along the weakest bonds. The most likely fragmentation pathway is the cleavage of the protonated ester linkage, yielding two major product ions:

The Benzhydrylium Cation (m/z 167): This confirms the presence of the diphenylmethyl subunit.

Neutral 3-Chlorobenzoic Acid: While the neutral loss itself is not directly detected, the presence of the m/z 167 fragment confirms the loss of a moiety with a mass of 156 Da (3-chlorobenzoic acid).

This fragmentation pattern unequivocally confirms that the benzhydryl and 3-chlorobenzoate subunits are linked via an ester bond. Further fragmentation of the benzhydrylium ion (m/z 167) could also be performed to confirm the presence of the phenyl groups. Such fragmentation studies are crucial for the unambiguous identification of the compound, especially in complex mixtures. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions

The stability of a crystal structure is determined by the interplay between the molecule's own shape and the non-covalent interactions it can form with its neighbors. cam.ac.uk For this compound, several types of intermolecular interactions are expected to dictate its crystal packing.

C–H···O Interactions: Weak hydrogen bonds are likely to form between the hydrogen atoms on the phenyl rings and the electron-rich oxygen atoms of the ester's carbonyl group. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal lattice. researchgate.net

π–π Stacking: The multiple phenyl rings in the molecule create opportunities for π–π stacking interactions. These occur when the electron clouds of adjacent aromatic rings overlap, leading to an attractive force. These interactions would likely be a dominant feature in the crystal packing, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.gov

Cl···π Interactions: The chlorine atom on the benzoate (B1203000) ring is electron-rich and can interact favorably with the electron-deficient regions (π-holes) above the center of a phenyl ring on an adjacent molecule. researchgate.net

The C-H···N interaction is not relevant for this molecule due to the absence of nitrogen. The interplay of these forces determines the final, most stable packing arrangement of the molecules in the solid state. cam.ac.uk

| Interaction Type | Description | Atoms Involved |

|---|---|---|

| C–H···O Hydrogen Bond | A weak hydrogen bond between an aromatic C-H donor and a carbonyl oxygen acceptor. | Aromatic C-H and Carbonyl O |

| π–π Stacking | Attractive interaction between the π-systems of adjacent phenyl rings. | Phenyl Rings |

| Cl···π Interaction | Interaction between the chlorine substituent and the π-system of a phenyl ring. | Cl atom and Phenyl Ring |

| Van der Waals Forces | General non-specific attractive forces between molecules. | All atoms |

Conformational Analysis and Torsional Strain in the Solid State

The three-dimensional shape, or conformation, of this compound in the solid state is a compromise between minimizing intramolecular steric (torsional) strain and optimizing intermolecular packing interactions. uomustansiriyah.edu.iq The molecule possesses several rotatable single bonds, leading to conformational flexibility.

The most significant conformational feature is the orientation of the two phenyl rings in the benzhydryl group. To minimize steric hindrance between the ortho-hydrogens, these rings are not coplanar. Instead, they adopt a twisted, propeller-like conformation. researchgate.net The exact dihedral angles are influenced by the crystal packing forces.

Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways of Benzhydryl 3 Chlorobenzoate

Hydrolysis Reactions: Kinetics, Thermodynamics, and Mechanistic Insights

Hydrolysis of benzhydryl 3-chlorobenzoate (B1228886) involves the cleavage of the ester bond to yield benzhydrol and 3-chlorobenzoic acid. This reaction can be catalyzed by acids, bases, or enzymes.

The acid-catalyzed hydrolysis of esters like benzhydryl 3-chlorobenzoate is a reversible process that proceeds via a series of equilibrium steps. libretexts.orgchemistrysteps.com The reaction is typically carried out by heating the ester with a dilute strong acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. libretexts.org

The generally accepted mechanism for the acid-catalyzed hydrolysis of most esters is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). libretexts.org This mechanism involves the following steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydronium ion (H3O+). This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of the alcohol (benzhydrol).

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield 3-chlorobenzoic acid and regenerate the acid catalyst (H3O+). libretexts.org

Due to the stability of the tertiary benzhydryl carbocation, an alternative AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) is also plausible, especially under certain conditions. chemistrysteps.com In this mechanism, the ether oxygen is protonated, followed by the departure of the stable benzhydryl carbocation. This carbocation is then captured by water to form benzhydrol.

The rate of acid-catalyzed hydrolysis is typically first-order in both the ester and the acid catalyst. The rate-determining step is usually the nucleophilic attack of water on the protonated ester.

| [this compound] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 3.0 x 10⁻⁵ |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt and the alcohol. chemistrysteps.com The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521).

The most common mechanism for the base-catalyzed hydrolysis of esters is the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.net This involves:

Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the alkoxide ion (benzhydryloxide) is eliminated.

Acid-base reaction: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in the formation of the alcohol (benzhydrol) and the carboxylate salt (sodium 3-chlorobenzoate). This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Cleavage of the alkyl-oxygen bond (BAL2 mechanism) is rare for esters of primary and secondary alcohols. Given that benzhydrol is a secondary alcohol, acyl-oxygen cleavage is the expected pathway.

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters under mild conditions with high specificity. nih.govnih.gov These enzymes are widely distributed in nature and play a crucial role in the metabolism of various compounds. wdh.ac.id

The enzymatic hydrolysis of esters typically proceeds through a mechanism involving a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to release the alcohol and form an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

The substrate specificity of enzymes is a key factor. For instance, porcine liver esterase is a common enzyme used for the hydrolysis of a variety of esters. nih.gov The rate and extent of enzymatic hydrolysis would depend on factors such as the enzyme source, concentration, pH, and temperature.

Table 2: Examples of Enzymes Used in Ester Hydrolysis

| Enzyme | Source | Typical pH Range |

| Porcine Liver Esterase | Porcine Liver | 7.0 - 8.0 |

| Pancreatic Lipase | Porcine Pancreas | 7.0 - 9.0 |

| Carboxylesterase | Human and Rat Liver | 7.0 - 8.0 |

Transesterification Reactions with Diverse Alcohols and Phenols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either an acid or a base. In the context of this compound, it could react with various alcohols (R'-OH) or phenols (Ar'-OH) to form a new ester (3-chloro-COOR' or 3-chloro-COOAr') and benzhydrol.

The mechanism of transesterification is analogous to that of hydrolysis, with an alcohol or phenol (B47542) acting as the nucleophile instead of water. The reaction is an equilibrium process, and to drive it towards the desired product, the reactant alcohol/phenol is often used in excess, or the product alcohol (benzhydrol) is removed from the reaction mixture.

Reduction Chemistry: Pathways to Alcohols and Carboxylic Acids

The ester functionality of this compound can be reduced to yield alcohols. The specific products depend on the reducing agent used.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two alcohols. The 3-chlorobenzoate portion is reduced to (3-chlorophenyl)methanol, and the benzhydryl portion is released as benzhydrol.

The Bouveault-Blanc reduction, which uses sodium metal in the presence of an alcohol (like ethanol), could also be employed to reduce the ester to the corresponding alcohols. ambeed.comambeed.com

Nucleophilic and Electrophilic Reactions Involving the Ester Functionality and Aromatic Rings

Beyond reactions at the ester group, the aromatic rings of this compound can undergo substitution reactions.

Nucleophilic Aromatic Substitution: The 3-chlorobenzoate ring is substituted with a chlorine atom, which is an electron-withdrawing group. However, nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult and requires harsh conditions or the presence of a strong electron-withdrawing group ortho or para to the leaving group. masterorganicchemistry.com Therefore, direct nucleophilic substitution of the chlorine atom is unlikely under standard conditions.

Electrophilic Aromatic Substitution: The two phenyl rings of the benzhydryl group and the 3-chlorobenzoate ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The ester group and the chloro substituent are deactivating and meta-directing for electrophilic attack on the 3-chlorobenzoate ring. The benzhydryl group's phenyl rings would be activated towards electrophilic attack, with substitution occurring at the ortho and para positions.

Thermal and Photochemical Degradation Pathways of this compound

The thermal and photochemical stability of an ester like this compound is a critical aspect of its chemical profile. The degradation of this compound can proceed through various pathways, influenced by factors such as heat and light. These pathways lead to the formation of several degradation products and intermediates, the nature of which depends on the specific conditions applied. While specific degradation studies on this compound are not extensively available in the public domain, the reactivity of its constituent moieties—the benzhydryl group and the 3-chlorobenzoate group—has been investigated in other contexts. The following sections detail the likely degradation products and mechanisms based on the known chemistry of analogous structures.

Identification of Degradation Products and Intermediates

The degradation of this compound is expected to yield a range of products stemming from the cleavage and rearrangement of the ester bond and modifications of the aromatic rings.

Thermal Degradation Products:

In the absence of specific studies on this compound, the thermal decomposition can be inferred from related benzhydryl esters. For instance, the thermolysis of benzopinacol (B1666686) dicarboxylates is known to produce benzhydryl esters and benzophenone (B1666685) oup.com. The thermal decomposition of benzhydryl oxalates has been shown to yield products like tetraarylethane and benzhydryl diarylacetate acs.org. The thermal rearrangement of benzhydryl ethers has also been documented derpharmachemica.com. Based on these analogies, potential thermal degradation products of this compound could include compounds formed from the homolytic cleavage of the ester linkage.

Photochemical Degradation Products:

Photochemical degradation, initiated by the absorption of light, is likely to proceed via radical intermediates. The photolysis of similar structures provides insight into the potential degradation products of this compound. The photolysis of benzopinacol dicarboxylates, for example, initially forms benzhydryl esters, which can undergo further photochemical decarboxylation to yield 1,1-diphenylalkane, diphenylmethane (B89790), and 1,1,2,2-tetraphenylethane (B1595546) oup.com.

Furthermore, the 3-chlorobenzoic acid moiety is susceptible to degradation. Studies on the degradation of 3-chlorobenzoic acid have identified intermediates such as chlorocatechols dtic.milnih.govresearchgate.netasm.org. The photodegradation of p-chlorobenzoic acid is known to be influenced by hydroxyl radicals researchgate.net. Therefore, under photochemical conditions, one might expect the formation of hydroxylated and dechlorinated derivatives of the 3-chlorobenzoate part of the molecule.

A summary of potential degradation products, based on studies of analogous compounds, is presented below.

| Degradation Pathway | Potential Products from Benzhydryl Moiety | Potential Products from 3-Chlorobenzoate Moiety | Reference |

| Thermal | Benzophenone, Diphenylmethane, 1,1,2,2-Tetraphenylethane | 3-Chlorobenzoic acid | oup.comacs.org |

| Photochemical | Benzophenone, Diphenylmethane, 1,1-Diphenylalkane, 1,1,2,2-Tetraphenylethane | 3-Chlorobenzoic acid, 3-Hydroxybenzoic acid, Chlorocatechols | oup.comdtic.milnih.govresearchgate.netasm.orgresearchgate.net |

Mechanistic Studies of Photodegradation Processes

The photodegradation of this compound is anticipated to be initiated by the absorption of ultraviolet radiation, leading to the excitation of the molecule to a higher energy state. From this excited state, several reaction pathways can be followed. The mechanism of photodegradation for esters, particularly those with aromatic and halogenated components, often involves radical reactions.

One probable primary process is the homolytic cleavage (homolysis) of the ester bond, specifically the bond between the oxygen atom of the benzhydryl group and the carbonyl carbon. This would generate a benzhydryloxy radical and a 3-chlorobenzoyl radical.

Alternatively, cleavage of the carbon-oxygen bond between the benzhydryl carbon and the ester oxygen could occur, yielding a stable benzhydryl radical and a 3-chlorocarboxy radical. The benzhydryl radical is relatively stable due to resonance delocalization over the two phenyl rings. This radical can then undergo various reactions such as dimerization to form 1,1,2,2-tetraphenylethane, or it could abstract a hydrogen atom from the solvent or another molecule to form diphenylmethane.

The 3-chlorobenzoyl radical can undergo decarbonylation to produce a 3-chlorophenyl radical. This radical is highly reactive and can abstract a hydrogen atom to form chlorobenzene (B131634) or react with other radicals or molecules present in the system.

Another important mechanistic aspect to consider is the photochemistry of the chloroaromatic part of the molecule. The carbon-chlorine bond can undergo homolytic cleavage upon UV irradiation, generating a phenyl radical at the 3-position of the benzoate (B1203000) moiety and a chlorine radical. This is a common pathway in the photodegradation of chlorinated aromatic compounds scispace.com.

The presence of water and oxygen can significantly influence the photodegradation mechanism. Reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O2•−) can be generated, especially in the presence of photosensitizers. These ROS can attack the aromatic rings, leading to hydroxylation and ring-opening products. The photodegradation of p-chlorobenzoic acid, for instance, is known to be mediated by hydroxyl radicals researchgate.net.

Homolytic cleavage of the ester bond.

Formation of benzhydryl and 3-chlorobenzoyl (or 3-chlorophenyl) radicals.

Homolytic cleavage of the carbon-chlorine bond.

Subsequent reactions of the radical intermediates, including dimerization, hydrogen abstraction, and reactions with reactive oxygen species.

Computational and Theoretical Studies of Benzhydryl 3 Chlorobenzoate

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for predicting the properties of molecular systems. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost in studying organic molecules. inpressco.com These calculations provide a static, time-independent view of the molecule, revealing its lowest energy state and intrinsic electronic properties.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. arxiv.orguni-muenchen.de This process systematically alters the molecule's geometry to find the arrangement with the minimum electronic energy. For Benzhydryl 3-chlorobenzoate (B1228886), this involves optimizing all bond lengths, bond angles, and dihedral angles.

The conformational landscape of this molecule is complex due to several rotatable bonds. Key areas of flexibility include:

Rotation around the C(O)-O bond of the ester group.

Rotation around the O-CH(Ph)₂ bond.

The independent and collective rotations of the two phenyl rings within the benzhydryl moiety.

Computational studies on related benzhydryl systems have shown that substituents on the phenyl rings can significantly hinder rotation. mdpi.com Similarly, studies on esters indicate that the barrier to internal rotation is influenced by both steric and electronic effects. rsc.orgacs.org A relaxed potential energy surface (PES) scan, where specific dihedral angles are systematically varied, would be employed to map the conformational landscape and identify the global minimum energy conformer as well as other stable local minima. The structure is defined by the planarity of the ester group relative to the chlorophenyl ring and the orientation of the two phenyl groups in the benzhydryl fragment.

Illustrative Optimized Geometric Parameters

The following data is illustrative, based on typical values from DFT (B3LYP/6-31G) calculations for related aromatic esters and benzhydryl compounds, as specific published data for Benzhydryl 3-chlorobenzoate is not available.*

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths | C=O | 1.21 Å |

| C(ar)-C(O) | 1.49 Å | |

| C(O)-O | 1.36 Å | |

| O-CH(Ph)₂ | 1.45 Å | |

| C(ar)-Cl | 1.75 Å | |

| Bond Angles | O=C-O | 123.5° |

| C(ar)-C(O)-O | 112.0° | |

| C(O)-O-CH | 116.0° | |

| Dihedral Angles | Cl-C(ar)-C(O)-O | ~180° (anti-periplanar) |

| C(ar)-C(O)-O-CH | ~180° (trans) |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in this context. researchgate.net The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. tandfonline.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzhydryl phenyl rings, while the LUMO would likely be centered on the electron-deficient 3-chlorobenzoyl moiety.

The Molecular Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. iucr.orgresearchgate.net This provides a visual guide to the charge distribution. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the most negative potential (red) is anticipated around the carbonyl oxygen atom. sapub.org The chlorine atom and the hydrogen atoms of the phenyl rings would exhibit regions of positive or near-neutral potential. semanticscholar.org

Illustrative Frontier Molecular Orbital Energies

The following data is illustrative, based on typical values from DFT calculations for similar aromatic esters. researchgate.netcsic.esacs.org Specific published data for this compound is not available.

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.52 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap (ΔE) | 4.67 eV |

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful method for structure verification.

Infrared (IR) Frequencies: Theoretical vibrational analysis calculates the frequencies corresponding to the molecule's normal modes of vibration. These calculated frequencies can be compared with experimental FT-IR spectra. nih.govnih.gov For this compound, key predicted vibrational modes would include a strong stretching frequency for the carbonyl (C=O) group, characteristic C-O ester stretching frequencies, and vibrations associated with the C-Cl bond and the aromatic rings. nih.govscholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). nih.gov Calculations would predict distinct signals for the unique carbon and hydrogen atoms in the molecule. The chemical shift of the benzhydryl proton (-CH(Ph)₂), for instance, would be highly characteristic. The anisotropic effects from the numerous phenyl rings would significantly influence the chemical shifts of nearby protons, a factor that computational models can effectively capture. ucl.ac.beksu.kz

Illustrative Predicted Spectroscopic Data

The following data is illustrative and represents typical values expected from computational predictions for this structure. Specific published data is not available.

Table 1: Predicted Key IR Frequencies

| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 | Weak |

| Carbonyl (C=O) Stretch | 1725 | Strong |

| Aromatic C=C Stretch | 1600, 1480 | Medium-Strong |

| Ester C-O Stretch | 1270, 1120 | Strong |

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

|---|---|---|

| Carbonyl (C=O) | ~165.5 | - |

| Benzhydryl CH | ~78.0 | ~6.9 |

| Aromatic Carbons | 127.0 - 141.0 | 7.2 - 8.1 |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations model the atomistic motion over time, offering insights into the dynamic behavior of molecules. emerginginvestigators.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, rotates, and interacts with its environment.

MD simulations are ideal for exploring the conformational dynamics of flexible molecules like this compound. By simulating the molecule over nanoseconds, one can observe transitions between different conformational states. This allows for the study of the rotational dynamics of the phenyl groups and the flexibility of the ester linkage. mdpi.com

These simulations can also be used to calculate the free energy barriers for rotation around specific bonds. By applying a biasing potential to a chosen dihedral angle, methods like umbrella sampling or metadynamics can construct a potential of mean force (PMF) profile, which reveals the energy landscape and the height of rotational barriers between stable conformers. mdpi.comrsc.org This provides a more complete picture of flexibility than static calculations alone.

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations explicitly model solvent molecules (e.g., water, chloroform, DMSO), allowing for the study of solvation effects and specific intermolecular interactions. rsc.orgrsc.org

For this compound, simulations in different solvents would reveal:

Solvent Shell Structure: How solvent molecules arrange around the solute, particularly around the polar ester group and the nonpolar aromatic rings.

Hydrogen Bonding: In protic solvents, the potential for hydrogen bonding to the carbonyl oxygen can be assessed.

Conformational Changes: The solvent can influence the conformational equilibrium. A polar solvent might stabilize a more extended conformation by solvating the ester group, whereas a nonpolar solvent might favor a more compact structure driven by intramolecular interactions. acs.orgacs.org

These simulations provide a bridge between theoretical calculations on an isolated molecule and its behavior in a real-world chemical environment.

Reaction Pathway Modeling and Transition State Analysis for Key Reactions of this compound

The principal mechanistic question for the hydrolysis of this compound is whether it follows a bimolecular nucleophilic acyl substitution (BAc2) pathway, common for many simple esters, or a unimolecular (SN1-like) pathway involving the formation of a stabilized benzhydryl carbocation.

BAc2-type Mechanism:

In a typical BAc2 mechanism for alkaline hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group, which in this case would be the benzhydrolate anion. DFT calculations on the basic hydrolysis of ethyl benzoate (B1203000) have shown that this process is often assisted by several water molecules that stabilize the transition state. rsc.org For this compound, a similar pathway would involve the formation of a tetrahedral intermediate. The 3-chloro substituent on the benzoate ring is an electron-withdrawing group, which would increase the electrophilicity of the carbonyl carbon, thus favoring the initial nucleophilic attack. rsc.org Studies on the hydrolysis of substituted methyl benzoates have shown a correlation between the electron-withdrawing nature of the substituent and the rate of hydrolysis, which is consistent with the BAc2 mechanism. uni-muenchen.de

SN1-type Mechanism:

Conversely, the benzhydryl group is known to form a highly stabilized carbocation (the benzhydrylium ion) due to the delocalization of the positive charge over the two phenyl rings. nih.gov This stability suggests that an SN1-type mechanism, involving the unimolecular cleavage of the alkyl-oxygen bond to form a benzhydrylium ion and a 3-chlorobenzoate anion, is a plausible alternative, especially under acidic or neutral conditions. researchgate.netresearchgate.net Computational studies on the solvolysis of benzhydryl derivatives have provided evidence for SN1 pathways. researchgate.netnih.gov For instance, theoretical explorations of the solvolysis of benzhydryl bromide have focused on the formation of the carbocation as a decisive step. nih.gov A secondary kinetic isotope effect (kH/kD) of 1.12 observed in the reaction of benzhydryl derivatives points to a change in hybridization from sp3 to sp2 in the transition state, which is characteristic of an SN1 reaction. nih.gov

The transition state for an SN1-like pathway would involve significant stretching and eventual breaking of the C-O bond between the benzhydryl carbon and the ester oxygen, leading to the planar benzhydrylium ion intermediate. The 3-chlorobenzoate anion would act as the leaving group.

Computational Insights into Related Systems:

To further elaborate on the potential reaction pathways, we can consider computational data from analogous systems.

Substituent Effects on Benzoate Hydrolysis: DFT calculations on the basic hydrolysis of ethyl benzoate highlight the formation of a negatively charged transition state. rsc.org The presence of an electron-withdrawing group like the chloro group at the meta-position is expected to stabilize this transition state, thereby increasing the reaction rate compared to unsubstituted ethyl benzoate. rsc.org Hammett studies on substituted benzoate esters confirm this trend, showing a positive ρ value, which indicates that the reaction is accelerated by electron-withdrawing substituents. rsc.org

Benzhydryl System Reactivity: Computational studies on the solvolysis of benzhydryl halides and other derivatives consistently point towards mechanisms involving carbocation intermediates. researchgate.net The choice between an SN1 and SN2 pathway is highly dependent on the solvent and the nucleophile. researchgate.net The significant stability of the benzhydrylium ion often favors the SN1 route. nih.gov

Given these considerations, the hydrolysis of this compound likely proceeds through a mechanism that is highly dependent on the reaction conditions. In strongly basic media, a BAc2 mechanism may be competitive. However, under neutral or acidic conditions, the stability of the benzhydrylium ion makes an SN1-type pathway highly probable. A detailed computational study involving the explicit modeling of the transition states for both pathways for this compound would be necessary to definitively determine the lowest energy path under various conditions.

Structure-Property Relationships Derived from Computational Data (excluding biological properties)

Computational chemistry provides valuable tools to establish relationships between the molecular structure of this compound and its non-biological properties. Although specific computational data for this exact compound is sparse, we can infer structure-property relationships from studies on its constituent fragments and related molecules.

Electronic Properties and Reactivity:

The electronic properties of this compound are dictated by the interplay of the electron-withdrawing 3-chlorobenzoyl group and the bulky, electron-donating (through resonance) benzhydryl group.

Influence of the 3-Chlorobenzoyl Moiety: The chlorine atom at the meta position of the benzoic acid ring acts as an electron-withdrawing group primarily through its inductive effect. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org DFT calculations on substituted benzoic acids have been used to determine their pKa values, which correlate with their electronic nature. mdpi.com The presence of the chloro group lowers the pKa of benzoic acid, indicating a more stable conjugate base, which translates to a better leaving group in certain reactions. mdpi.com

Influence of the Benzhydryl Moiety: The two phenyl rings of the benzhydryl group can stabilize a positive charge at the benzylic carbon through resonance. This significantly influences reactions proceeding through carbocation intermediates. nih.gov Computational studies on benzhydrylium ions have quantified their electrophilicity, showing how substituents on the phenyl rings can modulate their reactivity. semanticscholar.org The benzhydryl group also introduces significant steric hindrance around the ester linkage, which can affect the accessibility of the carbonyl group to nucleophiles.

The following table summarizes computed properties for related compounds that help in understanding the structure-property relationships of this compound.

| Compound/Fragment | Computed Property | Value | Significance for this compound | Reference |

| Ethyl 3-chlorobenzoate | XLogP3 | 3.1 | Indicates moderate lipophilicity contributed by the 3-chlorobenzoyl part. | nih.gov |

| Ethyl 3-chlorobenzoate | Polar Surface Area | 26.3 Ų | The ester group is the primary polar feature. | nih.gov |

| Benzhydrylium ion | Electrophilicity Parameter (E) | Varies with substituents | The high stability of this potential intermediate suggests a propensity for SN1-type reactions. | semanticscholar.org |

| 3-Chlorobenzoic acid | pKa (computed) | ~3.82 (experimental) | The acidity of the corresponding carboxylic acid influences the leaving group ability of the 3-chlorobenzoate anion. | mdpi.com |

Interactive Data Table of Computed Properties for Related Compounds

Conformational Analysis and Steric Effects:

The three-dimensional structure of this compound is complex due to the rotational freedom around several single bonds. The two phenyl rings of the benzhydryl group are not coplanar and adopt a propeller-like conformation. This bulky group provides significant steric shielding to the ester carbonyl group, which may hinder the approach of nucleophiles in a BAc2-type reaction. Computational modeling of the hydrolysis of sterically crowded benzoate esters has shown that steric hindrance can lead to a shift in mechanism from BAc2 to AAc1 (an SN1-type mechanism under acidic conditions). researchgate.net

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Synthetic Intermediate in Organic Chemistry

The primary foreseeable application of benzhydryl 3-chlorobenzoate (B1228886) is as an intermediate in the synthesis of more complex molecules. The ester linkage provides a reactive site for various chemical transformations, while the benzhydryl and 3-chlorobenzoyl components can be incorporated into larger molecular frameworks.

Benzhydryl 3-chlorobenzoate can serve as a precursor for a variety of specialty and fine chemicals. The benzhydryl group is a key structural motif in many pharmacologically active compounds, including antihistamines and CNS-active agents. By cleaving the ester bond, the benzhydryl moiety can be transferred to other molecules. Similarly, 3-chlorobenzoic acid and its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals. For instance, 3-chlorobenzoic acid acts as a building block for certain herbicides and active pharmaceutical ingredients.

The synthesis of such specialty chemicals could proceed through the transformation of the ester functional group. For example, hydrolysis of this compound would yield benzhydrol and 3-chlorobenzoic acid, which are themselves valuable starting materials.

Table 1: Potential Precursor Applications

| Precursor | Resulting Chemical Class | Potential Application Areas |

|---|---|---|

| Benzhydryl moiety | Benzhydryl-containing compounds | Pharmaceuticals (e.g., antihistamines) |

In the construction of complex organic molecules, this compound can be envisioned as a key building block. The benzhydryl group can serve as a protecting group for carboxylic acids, due to its stability under certain conditions and its susceptibility to cleavage under others, such as catalytic hydrogenation. This allows for selective reactions at other sites of a molecule.

Furthermore, the entire this compound structure could be incorporated into a larger molecule, where the ester group provides a specific spatial arrangement and electronic environment. The chlorine atom on the benzene (B151609) ring also offers a site for further functionalization through cross-coupling reactions, enabling the attachment of other molecular fragments.

Potential Applications in Polymer Chemistry

The structure of this compound suggests its potential utility in the field of polymer chemistry, both as a monomer and as a functional additive.

While not a conventional monomer, this compound could potentially be used in specialized polymerization reactions. For instance, if the aromatic rings were further functionalized with polymerizable groups, it could be incorporated into the backbone of a polymer. The bulky benzhydryl group would likely impart significant rigidity and a high glass transition temperature to the resulting polymer. Such polymers might find use in applications requiring high thermal stability.

A more immediate potential application is as a modifier or additive for existing polymeric materials. The large, rigid structure of this compound could act as a plasticizer or a processing aid in some polymer systems. Conversely, it could also be used to increase the rigidity and dimensional stability of certain polymers. Its aromatic nature might also enhance the flame retardant properties of a material.

Table 2: Potential Roles in Polymer Chemistry

| Application | Function | Potential Effect on Polymer Properties |

|---|---|---|

| Monomer/Comonomer | Introduces rigid, bulky groups | Increased thermal stability, higher glass transition temperature |

Investigation in Advanced Materials Development (e.g., Liquid Crystals, Optoelectronic Materials)

The molecular shape and electronic properties of this compound make it an interesting candidate for investigation in the field of advanced materials.

The presence of multiple aromatic rings and a polar ester group suggests that derivatives of this compound could exhibit liquid crystalline behavior. Benzoate-based molecules are known to form various liquid crystal phases. academie-sciences.fr The rigid core of this compound, combined with the potential for adding flexible side chains, could lead to the formation of nematic or smectic phases, which are essential for display technologies.

In the area of optoelectronic materials, the aromatic systems within this compound can participate in electronic conjugation. While the conjugation is disrupted by the ester linkage, the molecule could serve as a host material in organic light-emitting diodes (OLEDs) or as a component in other organic electronic devices. Further modification of the structure could tune its electronic properties for specific applications. The wide bandgap that is likely associated with this non-extended conjugated system could make it suitable as a host material in phosphorescent OLEDs.

Catalytic Applications: Substrate for Catalysis or Component of Ligand Systems

The utility of this compound in catalytic applications can be considered from two perspectives: its function as a substrate in catalytic reactions and the incorporation of its structural components into ligand systems for catalysts.

While specific studies detailing this compound as a substrate are not prevalent, the benzhydryl ester functional group is known to participate in various catalyzed reactions. For instance, the cleavage of benzhydryl esters can be facilitated by catalytic methods to deprotect carboxylic acids in multi-step organic syntheses. This positions the compound as a substrate for catalysts that effect deprotection, a crucial step in the synthesis of complex molecules.

From the viewpoint of ligand design, the benzhydryl moiety has been successfully integrated into the architecture of catalyst ligands. A notable example is the synthesis of tris(benzhydryl) and cationic bis(benzhydryl) lanthanide(III) complexes. These complexes have demonstrated exceptional thermostability and catalytic activity in olefin hydroarylation and hydrobenzylation. In these instances, the bulky benzhydryl groups on the ligand play a critical role in the catalyst's stability and performance. Although this compound itself is not the ligand, the presence of the benzhydryl group within its structure suggests the possibility of designing related ligands where this moiety could influence the catalytic environment.

Agrochemistry: Role in Non-Toxicity Related Agricultural Chemical Development (e.g., as a synthetic precursor)

In the field of agrochemistry, the relevance of this compound likely lies in its potential as a synthetic precursor, a role attributable to its 3-chlorobenzoate component. Derivatives of chlorobenzoic acid are established intermediates in the synthesis of various agrochemicals.

For example, 2-amino-3-chlorobenzoic acid methyl ester serves as a key intermediate in the production of the triazolopyrimidine sulfonamide herbicide, cloransulam-methyl. This indicates that the chlorobenzoate framework is a valuable building block for constructing complex herbicidal molecules. Consequently, this compound could theoretically be employed as a precursor, wherein the 3-chlorobenzoate portion is incorporated into the target agrochemical structure, and the benzhydryl group functions as a leaving group during the synthetic process. The specific choice of the benzhydryl ester over other esters would depend on factors such as reactivity, selectivity, and yield in the desired synthetic transformations.

While direct application of this compound in agricultural formulations is not documented, its potential as a starting material or intermediate in the synthesis of active agrochemical ingredients remains a plausible area of application.

Advanced Analytical Methodologies for Detection and Quantification of Benzhydryl 3 Chlorobenzoate

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of the components of a mixture. gmpua.com For Benzhydryl 3-chlorobenzoate (B1228886), various chromatographic techniques are applicable for assessing its purity and resolving it from potential impurities or related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity. jneonatalsurg.com A typical HPLC method for a compound like Benzhydryl 3-chlorobenzoate, an ester with significant non-polar character, would likely employ a reversed-phase approach.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters. researchgate.net The primary goal is to achieve adequate separation between the main compound and any impurities. ekb.eg For this compound, this would involve:

Column Selection: A C18 or C8 column is generally the first choice for reversed-phase separations. The specific column chemistry can be fine-tuned to optimize selectivity.

Mobile Phase Selection: A mixture of water or a buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is standard. chemrevlett.com The ratio is adjusted (either isocratically or using a gradient) to achieve the desired retention time and resolution. nih.gov

Detection: Given the presence of aromatic rings in the this compound molecule, a UV detector is suitable. The wavelength would be set at a maximum absorbance (λmax) of the compound to ensure high sensitivity.

Flow Rate and Temperature: These are adjusted to optimize separation efficiency and analysis time.

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is suitable for its intended purpose. scribd.com Validation demonstrates the method's reliability through several key parameters: researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. jocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Table 2: Typical HPLC Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Robustness | No significant impact on results |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. filab.fr this compound, being a moderately large ester, may have sufficient volatility for GC analysis, particularly at high temperatures. If not, it could be converted into a more volatile derivative.

GC analysis of a related compound, Benzyl (B1604629) 3-chlorobenzoate, has been documented, providing insight into potential methods. nist.gov Data from the NIST WebBook shows retention indices on both non-polar and polar capillary columns, indicating its amenability to GC separation. nist.gov A similar approach would be applicable to this compound, likely using a high-temperature capillary column (e.g., SE-30 or OV-351) and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nist.gov

Table 3: Kovats Retention Indices for Benzyl 3-chlorobenzoate on Different GC Columns

| Column Type | Temperature (°C) | Kovats' Retention Index (RI) |

| Non-polar | 180 | 1897 |

| Non-polar | 200 | 1912 |

| Non-polar | 220 | 1926 |

| Polar | 180 | 2768 |

| Polar | 200 | 2797 |

| Polar | 220 | 2831 |

| Data sourced from the NIST WebBook for Benzyl 3-chlorobenzoate, a structurally related compound. nist.gov |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. ijarsct.co.in It combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid. thieme-connect.de This results in fast, efficient separations with lower environmental impact compared to HPLC. americanpharmaceuticalreview.com

SFC is particularly advantageous for:

Chiral Separations: While not directly applicable to the achiral this compound, SFC is a leading technique for separating enantiomers of chiral compounds. afmps.be

Achiral Separations: It is increasingly used for purifying achiral intermediates and active pharmaceutical ingredients. americanpharmaceuticalreview.com Its unique selectivity can resolve impurities that are difficult to separate by HPLC. thieme-connect.de

"Green" Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents. americanpharmaceuticalreview.com

For this compound, SFC could offer a faster and more efficient alternative to HPLC for purity analysis and the isolation of impurities, especially those with similar polarity that are challenging to resolve with conventional reversed-phase methods. chromatographyonline.com

Spectrophotometric and Spectrofluorometric Assays for Quantification